molecular formula C15H12Cl2O3 B13004489 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde CAS No. 1427021-95-1

2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde

Cat. No.: B13004489
CAS No.: 1427021-95-1
M. Wt: 311.2 g/mol
InChI Key: ADDMSRWZEJUQFO-UHFFFAOYSA-N
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Description

2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12Cl2O3. This compound is characterized by the presence of chloro, methoxy, and benzaldehyde functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methoxybenzaldehyde and 3-chlorobenzyl chloride.

    Reaction: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzoic acid.

    Reduction: 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like aldehyde and chloro can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-((3-chlorobenzyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Chloro-4-((3-chlorobenzyl)oxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

2-Chloro-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate for the synthesis of diverse compounds.

Properties

CAS No.

1427021-95-1

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

2-chloro-4-[(3-chlorophenyl)methoxy]-5-methoxybenzaldehyde

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-6-11(8-18)13(17)7-15(14)20-9-10-3-2-4-12(16)5-10/h2-8H,9H2,1H3

InChI Key

ADDMSRWZEJUQFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

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